molecular formula C21H26ClN3O3 B4793018 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

Cat. No.: B4793018
M. Wt: 403.9 g/mol
InChI Key: NUTIRNGBAJJAIZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as CMDP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. CMDP belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and mescaline.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a reuptake inhibitor for these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This results in an overall increase in neurotransmitter activity, leading to the observed effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on the body, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It has also been shown to increase the release of cortisol, a stress hormone, in animal models. These effects are similar to those observed with other psychoactive substances such as MDMA and amphetamines.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. It also has a high potency, making it useful for studying the effects of small changes in dosage. However, its potential for abuse and lack of long-term safety data are significant limitations that must be considered.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in treating addiction, particularly for opioids and stimulants. Another area of interest is its potential use in treating PTSD and other anxiety disorders. Further research is also needed to fully understand the long-term safety and potential risks associated with this compound use.
Conclusion
This compound is a novel psychoactive substance with potential therapeutic applications in treating various mental health disorders. Its mechanism of action involves increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an overall increase in neurotransmitter activity and effects on mood and behavior. While this compound has several advantages for use in lab experiments, its potential for abuse and lack of long-term safety data are significant limitations that must be considered. Further research is needed to fully understand the potential therapeutic applications and risks associated with this compound use.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in treating various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood, cognition, and social behavior in animal models. This compound has also been studied for its potential use as an adjunct therapy for addiction treatment.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-15-6-4-5-7-18(15)25-10-8-24(9-11-25)14-21(26)23-17-13-19(27-2)16(22)12-20(17)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTIRNGBAJJAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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